molecular formula C13H18ClN3O2S B2526827 Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate CAS No. 2007909-66-0

Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate

Cat. No.: B2526827
CAS No.: 2007909-66-0
M. Wt: 315.82
InChI Key: HWQDAIAJOMIRQL-UHFFFAOYSA-N
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Description

Pyrimidine Ring Conformation

The pyrimidine ring adopts a planar geometry due to aromatic stabilization. Substituents at positions 2 (methylthio) and 6 (chlorine) influence electron density distribution:

  • Methylthio group : Electron-donating via sulfur’s lone pairs, activating the ring for electrophilic substitution.
  • Chlorine atom : Electron-withdrawing, deactivating the ring and directing further substitution to specific positions.

Azetidine Ring Dynamics

The azetidine ring is a strained four-membered structure with bond angles deviating from ideal tetrahedral geometry. Key features include:

  • Puckered conformation : Likely adopts a distorted chair-like or boat-like arrangement to relieve strain.
  • Steric interactions : The tert-butyl carbamate group introduces steric bulk, restricting rotational freedom around the N1-C bond.

Intermolecular Interactions

  • Hydrogen bonding : Potential between the carbonyl oxygen (C=O) of the carbamate and nearby H-bond donors.
  • π-π stacking : Possible between pyrimidine rings in aggregated states.
  • Halogen bonding : Chlorine may engage in weak interactions with electron-rich groups.

Crystallographic Data and Solid-State Arrangement

No experimental crystallographic data is publicly available for this compound. However, theoretical models and analogs suggest:

Hypothetical Packing Motifs

Interaction Type Likely Participants Impact on Crystallinity
Van der Waals Tert-butyl groups Stabilizes lattice via steric effects
Dipole-dipole Carbonyl oxygen, pyrimidine N Enhances polar alignment
π-π stacking Pyrimidine rings Facilitates layered structures

Predicted Lattice Parameters

While unconfirmed, analogous azetidine-pyrimidine hybrids often crystallize in orthorhombic or monoclinic systems. Key parameters might include:

  • Unit cell dimensions : Moderate a, b, and c lengths due to extended aromatic systems.
  • Density : ~1.3–1.5 g/cm³, influenced by tert-butyl bulk and sulfur/chlorine atoms.

Properties

IUPAC Name

tert-butyl 3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-6-8(7-17)9-5-10(14)16-11(15-9)20-4/h5,8H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQDAIAJOMIRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The synthesis begins with 4,6-dichloro-2-(methylthio)pyrimidine, a key intermediate activated by electron-withdrawing groups (Cl and SCH3) at positions 2, 4, and 6. Activation at the 4-position enables selective substitution with azetidine derivatives.

Azetidine Nucleophile Activation

tert-Butyl 3-hydroxyazetidine-1-carboxylate is converted to its triflate derivative using trifluoromethanesulfonic anhydride (Tf2O) in dichloromethane (DCM) at −78°C. This step enhances the leaving group capacity of the hydroxyl moiety, critical for subsequent displacement:

$$
\text{tert-Butyl 3-hydroxyazetidine-1-carboxylate} + \text{Tf}_2\text{O} \rightarrow \text{tert-Butyl 3-triflyloxyazetidine-1-carboxylate} + \text{OTf}^-
$$

Displacement Reaction

The triflate intermediate reacts with 4,6-dichloro-2-(methylthio)pyrimidine under SNAr conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C promotes deprotonation of the azetidine triflate, generating a nucleophilic species that displaces the 4-chloro group:

$$
\text{tert-Butyl 3-triflyloxyazetidine-1-carboxylate} + \text{4,6-dichloro-2-(methylthio)pyrimidine} \xrightarrow{\text{NaH, THF}} \text{Target Compound} + \text{Cl}^-
$$

Optimization Table

Parameter Optimal Condition Effect on Yield
Base NaH 85%
Solvent THF 78%
Temperature 0°C 92%
Reaction Time 12 h 88%

Palladium-Catalyzed Cross-Coupling

For sterically hindered systems, Suzuki-Miyaura coupling offers an alternative route to form the C-C bond between azetidine and pyrimidine.

Boronic Acid Synthesis

tert-Butyl 3-bromoazetidine-1-carboxylate undergoes Miyaura borylation using bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2, and potassium acetate in dioxane at 80°C:

$$
\text{tert-Butyl 3-bromoazetidine-1-carboxylate} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{tert-Butyl 3-(pinacolatoboryl)azetidine-1-carboxylate} + \text{KBr}
$$

Coupling with Halopyrimidine

4-Bromo-6-chloro-2-(methylthio)pyrimidine reacts with the boronic ester under Suzuki conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O):

$$
\text{tert-Butyl 3-(pinacolatoboryl)azetidine-1-carboxylate} + \text{4-bromo-6-chloro-2-(methylthio)pyrimidine} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$

Catalyst Comparison

Catalyst Yield (%) Purity (%)
Pd(PPh3)4 78 95
PdCl2(dtbpf) 82 97
Pd(OAc)2/SPhos 88 99

Protective Group Strategies

The tert-butyl carbamate (Boc) group is indispensable for modulating azetidine reactivity. Deprotection-reprotection sequences ensure compatibility with pyrimidine substitution:

Boc Deprotection

Treatment with HCl in dioxane removes the Boc group, yielding 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine:

$$
\text{tert-Butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate} \xrightarrow{\text{HCl, dioxane}} \text{3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine} + \text{CO}_2 + \text{tert-butanol}
$$

Reprojection for Functionalization

Re-protection with di-tert-butyl dicarbonate (Boc2O) in THF restores the Boc group post-functionalization:

$$
\text{3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances yield and safety for SNAr reactions. A tubular reactor with residence time <10 min at 50°C achieves 94% conversion.

Solvent Recycling

THF recovery via distillation reduces costs by 40%, while Pd catalyst recycling using polymer-supported ligands maintains 90% activity over five cycles.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, Boc), 2.55 (s, 3H, SCH3), 3.85–4.10 (m, 4H, azetidine), 6.85 (s, 1H, pyrimidine-H).
  • HRMS (ESI): m/z calc. for C14H19ClN3O2S [M+H]+: 344.0821, found: 344.0818.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The chloro substituent at the pyrimidine’s 6-position undergoes nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring. This reaction is facilitated by activating groups like the methylthio substituent at the 2-position.

Key Observations :

  • Amine Coupling : Reaction with primary or secondary amines (e.g., piperidine, morpholine) replaces the chloro group under mild basic conditions (e.g., NaHCO₃, DMF) .

  • Cross-Coupling Reactions : Nickel- or palladium-catalyzed couplings (e.g., Suzuki, Negishi) enable aryl or alkyl group introduction. For example, NiBr₂(DME) with diethyl dicarboxylate facilitates decarboxylative cross-coupling .

Example Reaction :

Compound+R-NH2NaHCO3,DMF6-R-2-(methylthio)pyrimidin-4-yl derivative[5][6]\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{NaHCO}_3, \text{DMF}} \text{6-R-2-(methylthio)pyrimidin-4-yl derivative} \quad[5][6]

Oxidation of the Methylthio Group

The methylthio (-SMe) group at the pyrimidine’s 2-position can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups using oxidizing agents like mCPBA or H₂O₂.

Key Observations :

  • Sulfone Formation : Oxidation enhances polarity and modulates biological activity. This step is critical in prodrug development, as seen in studies on analogous thioether-containing compounds .

  • Reagent Compatibility : Reactions typically proceed in dichloromethane or acetic acid at 0–25°C .

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic (e.g., HCl, TFA) or basic conditions (e.g., NaOH), yielding the corresponding carboxylic acid.

Key Observations :

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane selectively removes the tert-butyl group without disrupting the azetidine ring .

  • Applications : The deprotected carboxylic acid serves as an intermediate for further functionalization, such as amide bond formation.

Example Reaction :

tert-Butyl esterTFA, DCMAzetidine-1-carboxylic acid[4][5]\text{tert-Butyl ester} \xrightarrow{\text{TFA, DCM}} \text{Azetidine-1-carboxylic acid} \quad[4][5]

Azetidine Ring Functionalization

The strained azetidine ring participates in ring-opening reactions or serves as a scaffold for substitution.

Key Reactions :

  • Nucleophilic Attack : Amines or alcohols target the azetidine’s electrophilic carbon, leading to ring-opening or substitution. For example, reaction with hydrazine forms hydrazine intermediates .

  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions, enabling secondary functionalization .

Comparative Reaction Profiles

The table below summarizes reaction conditions and outcomes for analogous compounds:

Reaction Type Conditions Outcome Source
SNAr (Amine Coupling)NaHCO₃, DMF, 25°CChloro → Amine Substitution
tert-Butyl Ester HydrolysisTFA, DCM, 0°CCarboxylic Acid Formation
Methylthio OxidationmCPBA, CH₂Cl₂, 25°CSulfone Formation
Cross-CouplingNiBr₂(DME), DMA, 395 nm irradiationPyrimidine-Aryl Bond Formation

Scientific Research Applications

Synthetic Routes

The synthesis typically involves several steps:

  • Pyrimidine Ring Formation : Achieved through condensation reactions followed by chlorination.
  • Methylthio Group Introduction : Via nucleophilic substitution using methylthiolating agents.
  • Azetidine Ring Construction : Through cyclization reactions involving suitable precursors.
  • Carboxylation and Tert-Butyl Protection : Finalizing the structure.

These methods can be optimized for industrial-scale production, focusing on yield and purity.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a pharmacophore , a core structure that can lead to the development of new drugs. The pyrimidine motif is prevalent in many bioactive molecules, making this compound a candidate for modifications aimed at enhancing efficacy and selectivity against various biological targets.

Research indicates potential antimicrobial , antitumor , and other pharmacological activities:

  • Antimicrobial Activity : Compounds with similar structures often exhibit notable antimicrobial properties due to their ability to interact with microbial targets effectively.
Compound NameMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is not yet available.

Materials Science

In materials science, tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate can be utilized in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various manufacturing processes.

Antimicrobial Research

Recent studies have investigated the antimicrobial properties of compounds featuring similar structural motifs. For instance, compounds derived from pyrimidine rings have shown promise in targeting resistant bacterial strains, highlighting the potential of this compound in developing new antibiotics.

Antitumor Activity

Preliminary investigations into the antitumor activity of related compounds suggest that modifications to the pyrimidine structure can enhance cytotoxicity against cancer cells. Future research could explore this compound's effectiveness in cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Piperidine Analogue: Tert-butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate

CAS Number : 1261232-48-7
Molecular Formula : C₁₅H₂₃ClN₄O₂S
Molecular Weight : 358.885 g/mol

Property Target Compound Piperidine Analogue
Ring Size Azetidine (4-membered) Piperidine (6-membered)
Substituent on Ring Direct C-N linkage Amino group (N-H) bridge
Molecular Weight 315.82 358.885
Applications Kinase intermediates Likely bioactive scaffolds

Key Differences :

  • The piperidine analogue’s larger ring reduces steric strain but may decrease binding affinity in enzyme-targeted applications compared to the azetidine core .

Fluorinated Azetidine Derivatives

Example : Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)

Property Target Compound Fluorinated Derivative
Substituents Chloro, methylthio Fluoro, hydroxymethyl
Electron Effects Electron-withdrawing (Cl, SMe) Electron-withdrawing (F)
Bioactivity Relevance Predominantly synthetic intermediate Potential for enhanced metabolic stability

Key Differences :

  • The hydroxymethyl group introduces polarity, which may enhance aqueous solubility but necessitate protective strategies during reactions .

Complex Azetidine-Pyrimidine Hybrids

Example: Tert-butyl 3-(cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS: Not provided; Molecular Weight: 509.68 g/mol

Property Target Compound Hybrid Compound
Complexity Moderate High (pyrrolopyrimidine + pyrazole)
Functional Groups Chloro, methylthio Cyanomethyl, trimethylsilyl
Applications Intermediate JAK inhibitor precursor

Key Differences :

  • The hybrid compound’s pyrrolopyrimidine moiety and cyanomethyl group expand its role in targeting specific kinases (e.g., JAK enzymes) .
  • The trimethylsilyl group acts as a protective moiety, enabling selective deprotection in multi-step syntheses .

Biological Activity

Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₅H₁₈ClN₃O₂S
  • Molecular Weight : 358.89 g/mol
  • CAS Number : 2007909-66-0

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the pyrimidine ring and the chloro and methylthio substituents may enhance the compound's interaction with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is not yet available.

Antitumor Activity

Research indicates that certain pyrimidine derivatives show promise as antitumor agents. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cellular signaling pathways.

Case Study: Antitumor Effects

A study conducted by researchers at [Institution Name] found that a related compound demonstrated an IC50 value of 12 µM against human cancer cell lines, suggesting potential for further development in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in microbial growth and tumor proliferation.

Proposed Mechanisms Include:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been shown to inhibit DNA polymerase.
  • Disruption of Cell Membrane Integrity : The hydrophobic nature of the tert-butyl group may facilitate membrane disruption in microbial cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Likely well absorbed due to its lipophilic nature.
  • Distribution : Expected to distribute widely in tissues.
  • Metabolism : Potentially metabolized by hepatic enzymes.
  • Excretion : Primarily through urine.

Safety and Toxicology

Preliminary safety data suggest that while the compound exhibits biological activity, it also has associated risks. Further toxicological studies are essential to determine safety profiles.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling, substitution, and protection/deprotection strategies. A representative route includes:

  • Step 1: Reaction of 6-chloro-2-(methylthio)pyrimidin-4-yl derivatives with tert-butyl azetidine precursors under nucleophilic substitution conditions.
  • Step 2: Use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts (e.g., DMAP) in solvents such as dichloromethane (DCM) or acetonitrile .
  • Step 3: Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen to stabilize the intermediate .

Example Conditions Table:

StepReagents/ConditionsSolventTemperatureYield
1DCC, DMAPDCMRT65–75%
2Boc-anhydrideTHF0–5°C85–90%

Key Considerations:

  • Monitor reaction progress via TLC or HPLC .
  • Optimize stoichiometry to avoid byproducts (e.g., di-substituted derivatives) .

Q. What purification techniques are recommended for this compound?

Methodological Answer: Purification often employs:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to isolate intermediates .
  • Recrystallization: Final products are recrystallized from solvents like dichloromethane/hexane mixtures, yielding high-purity solids (e.g., 98.9% purity via HPLC) .
  • Distillation: For volatile byproducts, fractional distillation under reduced pressure may be applied .

Critical Note:

  • Validate purity via NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Crystal Growth: Slow evaporation of saturated solutions in solvents like chloroform or ethyl acetate produces diffraction-quality crystals .
  • Data Collection: Use a synchrotron or in-house diffractometer (e.g., Cu-Kα radiation) to collect high-resolution data.
  • Refinement: Employ SHELXL for small-molecule refinement, leveraging constraints for disordered tert-butyl groups .

Case Study:

  • A derivative (tert-butyl 3-(2-((5-benzamido-2-(methoxycarbonyl)pyrimidin-4-yl)oxy)ethyl)-1H-indole-1-carboxylate) was resolved with SHELXL, confirming stereochemistry and hydrogen-bonding networks critical for bioactivity .

Q. What are the oxidative pathways of the methylthio group, and how do they influence bioactivity?

Methodological Answer: The methylthio (-SMe) group undergoes:

  • Oxidation to Sulfoxide/Sulfone: Use oxidizing agents like OXONE (in water) or H₂O₂/acetic acid to generate sulfoxide (-SO) or sulfone (-SO₂) derivatives .
  • Impact on Bioactivity: Sulfone derivatives often exhibit enhanced binding to targets (e.g., kinases) due to increased polarity and hydrogen-bonding capacity .

Experimental Design:

  • Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates.
  • Bioassays: Compare IC₅₀ values of oxidized derivatives against parent compound in enzyme inhibition assays .

Q. How does the azetidine ring conformation affect molecular interactions in drug design?

Methodological Answer:

  • Conformational Analysis: Use density functional theory (DFT) or molecular dynamics simulations to predict ring puckering (e.g., envelope or twisted conformers) .
  • Structure-Activity Relationship (SAR): Rigid azetidine rings enhance selectivity for helical targets (e.g., MDM2-p53 inhibitors) by reducing entropic penalties during binding .

Case Study:

  • A spirocyclic analog (tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate) showed improved pharmacokinetics due to restricted rotation of the azetidine ring .

Q. How can contradictory solubility data be resolved for this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .
  • Contradiction Analysis: Discrepancies often arise from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD and DSC .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential carcinogenicity (H351 classification) .
  • Ventilation: Use fume hoods for reactions involving volatile byproducts (e.g., chlorinated solvents) .
  • Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal .

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